molecular formula C21H23NO4 B6360526 Fmoc-4-amino-2,2-dimethyl-butyric acid CAS No. 1310680-24-0

Fmoc-4-amino-2,2-dimethyl-butyric acid

Cat. No.: B6360526
CAS No.: 1310680-24-0
M. Wt: 353.4 g/mol
InChI Key: JNYZWIAAJJHSFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-4-amino-2,2-dimethyl-butyric acid is a biochemical compound used in proteomics research . The primary targets of this compound are proteins, specifically those involved in the proteomics field. The role of these proteins varies widely, depending on the specific protein being targeted.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These can include the pH, temperature, and presence of other molecules in the environment. For example, the compound is stored at 0-8°C, suggesting that it may be sensitive to temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-amino-2,2-dimethyl-butyric acid typically involves the protection of the amino group of 4-amino-2,2-dimethyl-butyric acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as large-scale chromatography .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,19(23)24)11-12-22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYZWIAAJJHSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157764
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310680-24-0
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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